molecular formula C9H9N3 B11919420 5-Methylquinazolin-2-amine

5-Methylquinazolin-2-amine

Cat. No.: B11919420
M. Wt: 159.19 g/mol
InChI Key: NQIAXWJXDWDBEB-UHFFFAOYSA-N
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Description

5-Methylquinazolin-2-amine features the quinazoline heterocyclic system, a structure of significant interest in medicinal chemistry for its diverse biological activities . This compound serves as a versatile chemical building block for synthesizing novel derivatives to investigate their properties. Research into quinazolinamine analogs has identified them as potent inhibitors of ATP-binding cassette (ABC) transporters, specifically the Breast Cancer Resistance Protein (BCRP/ABCG2) and P-glycoprotein (P-gp) . The overexpression of these transporters is a major mechanism of multidrug resistance (MDR) in cancers, as they efflux chemotherapeutic agents from tumor cells . Compounds based on the quinazolinamine scaffold can inhibit the efflux function of these transporters, thereby potentially reversing resistance to anticancer drugs and increasing the efficacy of chemotherapy treatments . The nitrogen atoms in the structure are hypothesized to play a critical role as hydrogen bond acceptors in the interaction with these transporter proteins . Due to its structural features, this compound is a valuable intermediate for researchers developing and studying novel small-molecule inhibitors to overcome multidrug resistance in oncology and other pharmacological fields. This product is intended for research use only and is not for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

5-methylquinazolin-2-amine

InChI

InChI=1S/C9H9N3/c1-6-3-2-4-8-7(6)5-11-9(10)12-8/h2-5H,1H3,(H2,10,11,12)

InChI Key

NQIAXWJXDWDBEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=NC(=NC2=CC=C1)N

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 5 Methylquinazolin 2 Amine and Its Analogues

Crafting the Quinazolin-2-amine Core

The foundational step in synthesizing compounds like 5-Methylquinazolin-2-amine is the construction of the quinazolin-2-amine nucleus. Several key strategies are employed by chemists to achieve this, including traditional cyclization methods, advanced palladium-catalyzed reactions, and nucleophilic substitution approaches.

Traditional Cyclization and Condensation Methods

Classical approaches to forming the quinazoline (B50416) ring often rely on the cyclization and condensation of readily available starting materials. scielo.br A common strategy involves the use of ortho-functionalized anilines, such as 2-aminobenzonitriles or 2-aminobenzamides. scielo.brnih.gov For instance, 2-aminobenzonitrile (B23959) can react with dimethylformamide-dimethylacetal (DMF-DMA) to form an intermediate that, upon reaction with an amine, yields a 4-aminoquinazoline. scielo.br This method can be expedited using microwave irradiation. scielo.br

Another established method is the Niementowski reaction, which involves the condensation of anthranilic acid with formamide (B127407) at elevated temperatures. ekb.eg Variations of this include the reaction of 4-chloroanthranilic acid amide with triethyl orthoformate to produce chloro-substituted quinazolinones. ekb.eg Furthermore, 2-aminobenzoic acid can be condensed with orthoesters and ammonium (B1175870) acetate (B1210297) to yield 2-substituted-4(3H)-quinazolinones, a process that can also be efficiently carried out under microwave conditions. ekb.egresearchgate.net The condensation of cyano- and nitro-activated o-fluorobenzaldehydes with amidine is another route to substituted quinazolines. ekb.eg

The following table summarizes some classical approaches to quinazoline synthesis:

Starting Material(s)ReagentsProduct TypeReference(s)
2-Aminobenzonitrile, ArylaminesDMF-DMA4-Aminoquinazolines scielo.br
Anthranilic Acid, FormamideHeat4(3H)-Quinazolinone ekb.eg
2-Aminobenzoic Acid, Orthoesters, Ammonium AcetateMicrowave2-Substituted-4(3H)-quinazolinones ekb.egresearchgate.net
o-Fluorobenzaldehydes, AmidineK2CO3, Molecular SievesSubstituted Quinazolines ekb.eg

Palladium-Catalyzed Coupling in Quinazoline Synthesis

Modern synthetic chemistry has seen the rise of palladium-catalyzed reactions as a powerful tool for constructing complex molecules. acs.org These methods offer high efficiency and functional group tolerance. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a notable example and has been widely applied in the synthesis of N-heterocycles. acs.orgpurdue.eduresearchgate.net

One approach involves a three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids, catalyzed by palladium, to assemble a variety of quinazolines. acs.org This method is advantageous due to its tolerance of bromo and iodo groups, which allows for further synthetic modifications. acs.org Another innovative strategy is the palladium-catalyzed carbonylative coupling of 2-aminobenzylamine with aryl bromides, which proceeds through an aminocarbonylation-condensation-oxidation sequence in a one-pot process. rsc.orgrsc.org

Palladium catalysis is also instrumental in intramolecular C-H amination reactions. For example, a palladium-catalyzed regioselective intramolecular oxidative C-H amination of cyclic strained amides can produce specific regioisomers of quinazolinone-fused heterocycles. nih.gov

Key palladium-catalyzed methods for quinazoline synthesis are outlined below:

Reaction TypeReactantsCatalyst SystemKey FeatureReference(s)
Three-Component Tandem Reaction2-Aminobenzonitriles, Aldehydes, Arylboronic AcidsPalladium CatalystOne-pot assembly of diverse quinazolines acs.org
Carbonylative Coupling2-Aminobenzylamine, Aryl BromidesPalladium Catalyst, COAminocarbonylation-condensation-oxidation sequence rsc.orgrsc.org
Intramolecular C-H AminationCyclic Strained AmidesPalladium CatalystRegioselective synthesis of fused quinazolinones nih.gov
Suzuki Cross-CouplingBromo-substituted quinazolines, Boronic estersPd(dppf)Cl2Formation of C-C bonds mdpi.com

Nucleophilic Aromatic Substitution in Quinazoline Systems

Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction for introducing substituents onto the quinazoline ring. chim.it The reactivity of the quinazoline nucleus allows for the displacement of leaving groups, typically halogens at the C2 and C4 positions, by various nucleophiles. wikipedia.org The C4 position is generally more reactive towards nucleophilic attack than the C2 position. wikipedia.orgbeilstein-journals.org

The synthesis of 4-aminoquinazoline derivatives is often achieved through the regioselective SNA_r reaction of 2,4-dichloroquinazoline (B46505) precursors with a wide range of amines, including anilines, benzylamines, and aliphatic amines. mdpi.com These reactions consistently show a preference for substitution at the C4 position. mdpi.com The reaction conditions, such as solvent and temperature, can be tuned to optimize the yield and reaction time, which can range from minutes to several hours. mdpi.com

Furthermore, three-step syntheses involving a copper-catalyzed cyclization followed by a nucleophilic aromatic substitution have been developed to create quinazoline-based compounds. beilstein-journals.org This highlights the versatility of combining different catalytic systems to achieve the desired molecular architecture.

Fine-Tuning the Quinazoline Nucleus: Regioselective Functionalization

Once the quinazoline core is established, further modifications can be made to introduce specific functional groups at desired positions. This regioselective functionalization is crucial for tailoring the properties of the final compound.

Methylation and Amination Strategies

The introduction of methyl and amino groups onto the quinazoline ring can be achieved with high regioselectivity. For instance, the synthesis of 5-methylquinazoline-2,4(1H,3H)-dione can be accomplished through a one-pot reaction of anthranilic acid derivatives with potassium cyanate, followed by cyclization. evitachem.com

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization. By installing a directing group at the 4-position of quinazoline, lithiation can be directed to the 7-position, allowing for subsequent methylation.

Amination of the quinazoline ring can be performed using various methods. A metal-free approach for the direct C(4)-H amination of quinazoline utilizes N-fluorobenzenesulfonimide (NFSI) as the amination source. nih.govresearchgate.net Rhodium-catalyzed C-H amination of 2,4-diarylquinazolines with NFSI also provides a route to amidated products with high regioselectivity. researchgate.net

Halogenation at Specific Positions

The introduction of halogen atoms at specific positions on the quinazoline ring is a valuable synthetic transformation, as these halogens can serve as handles for further cross-coupling reactions.

Bromination at C-8: The bromination of quinolines and related heterocycles can be challenging due to the formation of product mixtures. researchgate.net However, regioselective bromination can be achieved under specific conditions. For example, bromination of isoquinoline (B145761) in concentrated sulfuric acid using N-bromosuccinimide (NBS) yields 5-bromoisoquinoline. researchgate.net For quinoline (B57606) derivatives, C5-selective bromination of 8-aminoquinoline (B160924) amides has been achieved using copper catalysis with alkyl bromides as the bromine source. beilstein-journals.org

Fluorination at C-5: Regioselective C-H fluorination of 8-aminoquinoline amides and sulfonamides at the C5 position can be accomplished under metal-free conditions using Selectfluor® as the fluorine source. rsc.org Palladium-catalyzed fluorination of aryl triflates and bromides, including quinazoline derivatives, has also been developed, enabling the introduction of fluorine at room temperature. nih.gov

The following table details regioselective halogenation methods for quinoline and quinazoline systems:

HalogenationPositionSubstrateReagentsKey FeatureReference(s)
BrominationC-58-Aminoquinoline amidesAlkyl bromides, Cu catalystHigh site selectivity beilstein-journals.org
BrominationC-5IsoquinolineNBS, H2SO4Regioselective monobromination researchgate.net
FluorinationC-58-Aminoquinoline amides/sulfonamidesSelectfluor®Metal-free conditions rsc.org
FluorinationVariousAryl triflates/bromides (including quinazolines)CsF, Pd catalyst, fluorinated ligandRoom temperature reaction nih.gov

Synthesis of Novel this compound Derivatives and Libraries

The strategic modification of the this compound core is crucial for exploring structure-activity relationships. Synthetic efforts are typically focused on three key areas: derivatization of the exocyclic amino group, substitution on the benzenoid ring, and the incorporation of diverse heterocyclic systems.

The exocyclic amino group at the C2 position of this compound serves as a versatile synthetic handle for introducing a wide array of functional groups. This nucleophilic site readily participates in reactions with various electrophiles, allowing for the creation of amides, sulfonamides, ureas, and thioureas.

Acylation is commonly achieved by reacting this compound with acyl chlorides or anhydrides in the presence of a base like triethylamine (B128534) (TEA) or pyridine (B92270) in an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). Similarly, sulfonamides are prepared using sulfonyl chlorides. The synthesis of ureas and thioureas is efficiently accomplished through the addition reaction with isocyanates and isothiocyanates, respectively. These reactions are generally high-yielding and allow for the introduction of diverse aryl, alkyl, and heterocyclic substituents, significantly expanding the chemical space around the core scaffold.

The following table summarizes representative transformations at the C2-amino position.

Reaction TypeElectrophilic ReagentConditionsProduct ClassExample Product Name
AcylationBenzoyl chloridePyridine, DCM, 0 °C to rtAmideN-(5-methylquinazolin-2-yl)benzamide
Sulfonylationp-Toluenesulfonyl chlorideTEA, THF, rtSulfonamideN-(5-methylquinazolin-2-yl)-4-methylbenzenesulfonamide
Urea (B33335) FormationPhenyl isocyanateDMF, 80 °CUrea1-(5-methylquinazolin-2-yl)-3-phenylurea
Thiourea FormationAllyl isothiocyanateAcetonitrile, refluxThiourea1-allyl-3-(5-methylquinazolin-2-yl)thiourea

Modifying the carbocyclic portion of the this compound scaffold is primarily achieved through a precursor-based strategy rather than direct electrophilic aromatic substitution on the final heterocycle. The quinazoline system's pyrimidine (B1678525) ring is electron-deficient, which deactivates the fused benzene (B151609) ring towards electrophilic attack. Therefore, the most effective approach involves synthesizing appropriately substituted anthranilonitrile or anthranilamide precursors.

For example, to synthesize a 7-substituted analogue, one would start with 2-amino-6-methylbenzonitrile (B1267100) and introduce a substituent at the 4-position (para to the amino group) via reactions like halogenation or nitration. The resulting substituted 2-amino-6-methylbenzonitrile is then cyclized with a reagent like cyanamide (B42294) or guanidine (B92328) to yield the desired 7-substituted-5-methylquinazolin-2-amine.

Another strategy involves the functionalization of the existing C5-methyl group. Radical halogenation, for instance using N-bromosuccinimide (NBS), can convert the methyl group into a bromomethyl group. This 5-(bromomethyl)quinazolin-2-amine derivative is a key intermediate, as the bromomethyl moiety can be readily displaced by various nucleophiles to introduce a wide range of functionalities.

The table below outlines these precursor-based synthetic strategies.

Target PositionSynthetic StrategyKey PrecursorTypical ReagentsFinal Product Example
C7Precursor Substitution2-Amino-6-methylbenzonitrile1. Br2, Acetic Acid 2. Cyanamide, HCl7-Bromo-5-methylquinazolin-2-amine
C7Precursor Substitution2-Amino-6-methylbenzonitrile1. HNO3, H2SO4 2. Guanidine, EtOH5-Methyl-7-nitroquinazolin-2-amine
C5 (Side-chain)Methyl Group FunctionalizationThis compoundN-Bromosuccinimide (NBS), AIBN, CCl45-(Bromomethyl)quinazolin-2-amine

Attaching heterocyclic rings to the this compound framework is a widely used strategy in drug discovery to modulate physicochemical properties and biological activity. These moieties can be appended through several synthetic routes.

One common method is to link heterocycles to the C2-amino group via amide or urea linkages, as described in section 2.3.1, using heterocyclic carboxylic acids or isocyanates. A more advanced approach involves transition-metal-catalyzed cross-coupling reactions. For instance, a halo-substituted derivative, such as 7-bromo-5-methylquinazolin-2-amine, can undergo Suzuki coupling with heterocyclic boronic acids or Buchwald-Hartwig amination with heterocyclic amines (e.g., morpholine, piperazine) to forge new carbon-carbon or carbon-nitrogen bonds.

Furthermore, the 5-(bromomethyl) intermediate is highly valuable for introducing N-linked heterocycles like imidazole (B134444) or triazole via nucleophilic substitution reactions. These methods collectively provide access to a vast library of structurally complex and diverse derivatives.

Attachment PointQuinazoline SubstrateHeterocyclic ReagentReaction TypeExample Product
C2-AminoThis compoundNicotinoyl chlorideAmide CouplingN-(5-methylquinazolin-2-yl)nicotinamide
C77-Bromo-5-methylquinazolin-2-amineMorpholineBuchwald-Hartwig Amination5-Methyl-7-(morpholin-4-yl)quinazolin-2-amine
C77-Bromo-5-methylquinazolin-2-aminePyridine-3-boronic acidSuzuki Coupling5-Methyl-7-(pyridin-3-yl)quinazolin-2-amine
C5-Methyl5-(Bromomethyl)quinazolin-2-amineImidazoleNucleophilic Substitution5-((1H-imidazol-1-yl)methyl)quinazolin-2-amine

Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanism is fundamental for optimizing reaction conditions and improving yields. A prevalent and efficient route to 2-aminoquinazolines is the condensation and cyclization of an appropriately substituted anthranilonitrile with guanidine. The synthesis of this compound from 2-amino-6-methylbenzonitrile and guanidine serves as a representative model for this transformation.

The proposed mechanism proceeds through several key steps:

Nucleophilic Addition: The reaction is typically initiated by the nucleophilic attack of an amino group of guanidine onto the electrophilic carbon atom of the nitrile group in 2-amino-6-methylbenzonitrile. This step is often facilitated by acid catalysis, which activates the nitrile group.

Intermediate Formation: This addition leads to the formation of a transient N-aryl-N'-amidinylamidine intermediate.

Intramolecular Cyclization: The crucial ring-closing step involves an intramolecular nucleophilic attack by the aniline (B41778) nitrogen (at the C2 position of the benzene ring) onto the central carbon atom of the guanidinyl moiety.

Tetrahedral Intermediate and Elimination: This attack forms a six-membered ring as a tetrahedral intermediate. The subsequent collapse of this intermediate involves the elimination of a molecule of ammonia (B1221849) (NH₃).

Aromatization: The resulting dihydroquinazoline (B8668462) intermediate rapidly undergoes tautomerization to achieve the thermodynamically stable aromatic quinazoline ring system, yielding the final product, this compound.

Each step is a delicate balance of reactivity and stability, and factors such as solvent polarity, temperature, and pH can significantly influence the reaction rate and the formation of potential side products.

Green Chemistry Approaches in Quinazoline Synthesis

In line with the principles of sustainable chemistry, significant efforts have been made to develop environmentally benign synthetic protocols for quinazolines. These green approaches aim to minimize waste, reduce energy consumption, and avoid the use of hazardous solvents and reagents.

Key green strategies applicable to the synthesis of this compound and its analogues include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. For quinazoline synthesis, it drastically reduces reaction times from hours to minutes compared to conventional heating, often leading to higher yields and cleaner reaction profiles.

Solvent-Free Conditions: Performing reactions under solvent-free or mechanochemical (grinding) conditions eliminates the need for volatile organic compounds (VOCs), reducing environmental impact and simplifying product work-up.

Use of Greener Solvents: When a solvent is necessary, the focus has shifted to environmentally friendly options like water, ethanol, or polyethylene (B3416737) glycol (PEG). Water, in particular, is an ideal green solvent for certain cyclization reactions.

The following table compares a conventional synthesis method with a green alternative.

AspectConventional MethodGreen Chemistry Approach
ReactionCyclization of 2-amino-6-methylbenzonitrile with guanidine
SolventHigh-boiling organic solvents (e.g., DMF, NMP)Water, ethanol, or solvent-free
Energy SourceConventional oil bath heating (hours)Microwave irradiation (minutes)
CatalystHomogeneous acid/base catalyst (e.g., HCl, NaOH)Reusable solid acid catalyst (e.g., Montmorillonite K-10)
Advantages of Green Method-Reduced reaction time, lower energy consumption, elimination of hazardous solvents, easier product isolation, catalyst reusability.

Table of Mentioned Compounds

Chemical Name
1-Allyl-3-(5-methylquinazolin-2-yl)thiourea
1-(5-Methylquinazolin-2-yl)-3-phenylurea
1H-Imidazol-1-yl)methyl)quinazolin-2-amine
2-Amino-6-methylbenzonitrile
5-(Bromomethyl)quinazolin-2-amine
5-Methyl-7-(morpholin-4-yl)quinazolin-2-amine
5-Methyl-7-(pyridin-3-yl)quinazolin-2-amine
5-Methyl-7-nitroquinazolin-2-amine
This compound
7-Bromo-5-methylquinazolin-2-amine
Acetonitrile
Acetic Acid
Allyl isothiocyanate
Benzoyl chloride
Dichloromethane (DCM)
Dimethylformamide (DMF)
Ethanol
Guanidine
Imidazole
Montmorillonite K-10
Morpholine
N-(5-Methylquinazolin-2-yl)-4-methylbenzenesulfonamide
N-(5-Methylquinazolin-2-yl)benzamide
N-(5-Methylquinazolin-2-yl)nicotinamide
N-Bromosuccinimide (NBS)
Nicotinoyl chloride
p-Toluenesulfonyl chloride
Phenyl isocyanate
Polyethylene glycol (PEG)
Pyridine
Pyridine-3-boronic acid
Tetrahydrofuran (THF)
Triethylamine (TEA)

Advanced Spectroscopic and Analytical Characterization of 5 Methylquinazolin 2 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity and stereochemistry of organic molecules in solution. For 5-Methylquinazolin-2-amine derivatives, a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments provides unambiguous structural proof.

Proton NMR (¹H-NMR) Chemical Shift Analysis and Signal Assignment

The ¹H-NMR spectrum of this compound and its derivatives displays a set of characteristic signals that are highly informative. The chemical shifts (δ) are influenced by the electronic effects of the heterocyclic core and any appended substituents.

The core structure exhibits several key proton environments:

Amine Protons (2-NH₂): These protons typically appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and chemical exchange. The chemical shift is highly dependent on the solvent, concentration, and temperature, generally appearing in the δ 5.5–7.5 ppm range. This signal disappears upon a D₂O shake, confirming its identity as an exchangeable proton.

Methyl Protons (5-CH₃): The methyl group at the C-5 position gives rise to a sharp singlet, typically found in the upfield aromatic region around δ 2.6–2.8 ppm. Its precise location confirms its attachment to the benzene (B151609) portion of the quinazoline (B50416) ring.

Pyrimidine (B1678525) Ring Proton (H-4): The lone proton on the pyrimidine ring, H-4, is significantly deshielded by the two adjacent nitrogen atoms (N-3 and N-1). It resonates as a sharp singlet far downfield, typically in the δ 8.8–9.5 ppm range, making it a highly diagnostic signal for the quinazoline core.

Benzene Ring Protons (H-6, H-7, H-8): These three protons form a coupled spin system. H-8 is deshielded by the anisotropic effect of the adjacent N-1 atom, appearing as a doublet around δ 7.6–7.8 ppm. H-7 typically resonates as a triplet (or a doublet of doublets) in the δ 7.4–7.6 ppm range due to coupling with both H-6 and H-8. H-6, adjacent to the electron-donating methyl group, appears as a doublet around δ 7.2–7.4 ppm.

The following table provides representative ¹H-NMR data for a hypothetical derivative, N-(4-fluorophenyl)-5-methylquinazolin-2-amine, illustrating the influence of a substituent at the 2-amino position.

Table 1. Representative ¹H-NMR (400 MHz, DMSO-d₆) Data for a this compound Derivative
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
NH (on C2)9.65s (broad)-Exchangeable with D₂O
H-49.21s-Diagnostic quinazoline proton
H-2', H-6' (fluorophenyl)7.75ddJ = 9.0, 5.2Protons ortho to the NH group
H-87.71dJ = 8.2Deshielded by N-1
H-77.52tJ = 7.8Coupled to H-6 and H-8
H-67.30dJ = 7.4Shielded by adjacent methyl group
H-3', H-5' (fluorophenyl)7.22tJ = 9.0Protons ortho to fluorine
5-CH₃2.72s-Characteristic methyl signal

Carbon-13 NMR (¹³C-NMR) for Carbon Skeleton Elucidation

¹³C-NMR spectroscopy provides a complete map of the carbon framework. The chemical shifts of the carbon atoms in the this compound core are distinct and confirm the heterocyclic structure.

Key carbon signals include:

C-2: This carbon, bonded to three nitrogen atoms (two ring nitrogens and one exocyclic amine nitrogen), is highly deshielded and appears around δ 160–162 ppm.

C-4: Similar to H-4, the C-4 carbon is significantly deshielded by adjacent nitrogens, resonating at δ 155–158 ppm.

Quaternary Carbons (C-4a, C-8a): The bridgehead carbons that fuse the two rings are found at δ 149–151 ppm (C-8a) and δ 120–122 ppm (C-4a).

Benzene Ring Carbons: C-5, bearing the methyl group, resonates around δ 135–138 ppm. The protonated carbons C-6, C-7, and C-8 appear in the typical aromatic region of δ 125–135 ppm.

Methyl Carbon (5-CH₃): The methyl carbon provides a characteristic upfield signal at δ 20–23 ppm.

Table 2. Representative ¹³C-NMR (100 MHz, DMSO-d₆) Data for a this compound Derivative
Carbon AssignmentChemical Shift (δ, ppm)Notes
C-2160.8Most deshielded carbon, attached to NH
C-4156.5Pyrimidine ring carbon
C-8a150.2Bridgehead carbon adjacent to N-1
C-1' (fluorophenyl)137.1Substituent carbon attached to NH
C-5136.4Carbon bearing the methyl group
C-7133.9Aromatic methine carbon
C-6128.5Aromatic methine carbon
C-8126.3Aromatic methine carbon
C-2', C-6' (fluorophenyl)121.8Substituent aromatic methine carbons
C-4a121.1Bridgehead carbon adjacent to C-5
C-3', C-5' (fluorophenyl)115.4 (d, JC-F = 22 Hz)Carbon-fluorine coupling observed
5-CH₃21.7Upfield methyl carbon signal

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

While 1D NMR provides essential data, 2D NMR experiments are required for unambiguous assignment and structural confirmation.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound derivatives, a key COSY correlation is observed between H-6, H-7, and H-8, confirming their adjacent positions on the benzene ring. No correlations are seen for the singlet protons (H-4, 5-CH₃, NH), confirming their isolation from other protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is used to definitively assign the protonated carbons. For example, the signal at δ 9.21 ppm (H-4) will show a cross-peak to the carbon signal at δ 156.5 ppm (C-4), and the methyl proton signal at δ 2.72 ppm will correlate to the carbon at δ 21.7 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons separated by two or three bonds. Key HMBC correlations that confirm the this compound framework include:

The methyl protons (5-CH₃, δ ~2.7 ppm) show correlations to C-5, C-6, and the critical bridgehead carbon C-4a. This correlation is definitive proof of the methyl group's position at C-5.

The downfield H-4 proton (δ ~9.2 ppm) shows correlations to C-2, C-8a, and C-4a, confirming the structure of the pyrimidine ring and its fusion to the benzene ring.

The H-8 proton (δ ~7.7 ppm) correlates to C-4a and C-7, further solidifying the connectivity of the benzo-fused ring system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is used to measure the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or five decimal places). This allows for the determination of the exact molecular formula of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically observed as the protonated molecular ion, [M+H]⁺. The measured exact mass is compared to the theoretical mass calculated for a proposed formula; a match within a narrow tolerance (e.g., < 5 ppm) confirms the elemental composition.

Table 3. HRMS Data for this compound
ParameterValue
Molecular FormulaC₉H₉N₃
Ion Observed[M+H]⁺
Calculated Exact Mass159.08068
Found (Measured) Mass159.0805
Mass Error-1.1 ppm

The excellent agreement between the calculated and found mass unequivocally confirms the molecular formula as C₉H₉N₃.

Fragment Ion Analysis for Structural Elucidation

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern serves as a structural fingerprint. For the this compound core, several key fragmentation pathways are observed:

Loss of Ammonia (B1221849) (NH₃): A common initial fragmentation involves the loss of ammonia from the protonated 2-amino group, leading to a significant fragment ion.

Loss of Hydrogen Cyanide (HCN): Cleavage of the pyrimidine ring can result in the neutral loss of HCN (27 Da), a characteristic fragmentation for nitrogen-containing heterocyclic systems.

Retro-Diels-Alder (RDA) Fragmentation: A signature cleavage of the quinazoline system involves an RDA-type reaction, breaking the C4-N3 and C4a-N1 bonds. This cleaves the pyrimidine ring and provides strong evidence for the core quinazoline structure.

The analysis of these fragments allows for the step-by-step reconstruction of the molecule, confirming the identity and position of substituents and validating the core ring system.

Table 4. Key MS/MS Fragments for Protonated this compound ([M+H]⁺, m/z 159.1)
Fragment m/zProposed Neutral LossProposed Fragment Structure/Identity
142.1NH₃ (17 Da)[M+H-NH₃]⁺, C₉H₆N₂⁺, formation of 5-methylquinazoline (B11922272) ion
132.1HCN (27 Da)[M+H-HCN]⁺, C₈H₈N₂⁺, loss from pyrimidine ring
117.1CH₃CN (41 Da)[M+H-CH₃CN]⁺, C₇H₆N⁺, complex rearrangement and loss
91.1C₃H₂N₂ (66 Da)[C₇H₇]⁺, Tropylium ion from the benzene ring portion

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the bonds within the molecule. For this compound and its derivatives, IR spectra provide valuable information about the key structural features.

The core structure of a quinazoline derivative will exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings usually appear in the 1620-1450 cm⁻¹ range. The C=N stretching vibration of the quinazoline ring is a key indicator and is generally found around 1615-1550 cm⁻¹. libretexts.orgorgchemboulder.com

For derivatives containing an amino group at the 2-position, such as in this compound, characteristic N-H stretching vibrations are expected. Primary amines typically show two bands in the 3500-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the N-H bonds. orgchemboulder.com The N-H bending vibration (scissoring) for primary amines is usually observed in the 1650-1580 cm⁻¹ range. orgchemboulder.com

In the case of quinazolinone derivatives, a strong absorption band corresponding to the C=O (carbonyl) stretching vibration is a prominent feature, typically appearing in the range of 1710-1660 cm⁻¹. scielo.brdergipark.org.tr The exact position of this band can be influenced by substituents on the quinazoline ring.

The C-N stretching vibrations for aromatic amines are typically found in the 1335-1250 cm⁻¹ region. orgchemboulder.com The presence of a methyl group, as in this compound, would be indicated by aliphatic C-H stretching vibrations around 2950-2850 cm⁻¹. wojast.org.ng

A summary of typical IR absorption bands for quinazoline derivatives is presented in the table below.

Functional GroupVibration TypeCharacteristic Absorption Range (cm⁻¹)Reference
N-H (Primary Amine)Stretching (asymmetric & symmetric)3500-3300 orgchemboulder.com
N-H (Primary Amine)Bending (scissoring)1650-1580 orgchemboulder.com
C-H (Aromatic)Stretching3100-3000 libretexts.org
C-H (Aliphatic -CH₃)Stretching2950-2850 wojast.org.ng
C=O (Quinazolinone)Stretching1710-1660 scielo.brdergipark.org.tr
C=N (Quinazoline ring)Stretching1615-1550 libretexts.org
C=C (Aromatic)Stretching1620-1450 libretexts.org
C-N (Aromatic Amine)Stretching1335-1250 orgchemboulder.com

This table presents generalized data for quinazoline derivatives. Specific values for this compound may vary.

X-ray Diffraction (XRD) for Solid-State Structure Determination

While a specific crystal structure for this compound was not found in the searched literature, studies on closely related quinazoline derivatives provide insight into the expected structural features. For instance, the crystal structure of 2-methylquinazolin-4(3H)-one hydrochloride has been determined. researchgate.net Such studies reveal the planarity of the quinazoline ring system and the nature of intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. researchgate.netnih.gov

In a reported crystal structure of a 2-amino-3,4-dihydroquinazoline derivative, the guanidine (B92328) moiety was found to be protonated with C-N bond distances in the range of 1.31–1.34 Å, indicating charge delocalization. nih.gov The crystal system, space group, and unit cell parameters are unique for each crystalline compound and serve as a fingerprint for its solid-state form.

Below is a table summarizing crystallographic data for a related quinazoline derivative, as specific data for this compound is not available.

CompoundFormulaCrystal SystemSpace GroupUnit Cell ParametersReference
2-Methylquinazolin-4(3H)-one hydrochlorideC₉H₉N₂O⁺ · Cl⁻MonoclinicP2₁/na = 7.79 Å, b = 10.13 Å, c = 12.33 Å, β = 98.75° researchgate.net
2-Amino-6-chloro-3,4-dihydroquinazolineC₈H₈ClN₃TriclinicP-1a = 6.30 Å, b = 7.44 Å, c = 10.19 Å, α = 90.16°, β = 101.45°, γ = 97.78° nih.gov

This table is for illustrative purposes with related compounds, as no specific XRD data for this compound was found.

Elemental Analysis (CHN) for Purity and Composition Verification

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the correct composition of the compound.

Numerous studies on the synthesis of quinazoline derivatives report the use of elemental analysis to confirm the identity of their target compounds. scielo.brdergipark.org.trsciensage.info For this compound (C₉H₉N₃), the theoretical elemental composition can be calculated as follows:

Carbon (C): (9 * 12.01) / 159.19 * 100% = 67.89%

Hydrogen (H): (9 * 1.01) / 159.19 * 100% = 5.70%

Nitrogen (N): (3 * 14.01) / 159.19 * 100% = 26.41%

The following table presents a compilation of elemental analysis data for various quinazoline derivatives from the literature, demonstrating the typical agreement between calculated and found values.

Molecular FormulaCompound TypeCalculated (%)Found (%)Reference
C₂₀H₁₉N₅O₂3-{(1'-Dimethylaminomethyl-2'-oxo-1',2'-dihydroindole-3'-ylidene)amino}-2-methyl-6-quinazolin-4-(3H)-oneC: 66.47, H: 5.30, N: 19.38C: 66.32, H: 5.41, N: 19.31 scielo.br
C₂₂H₂₃N₅O₂3-{(1'-Diethylaminomethyl-2'-oxo-1',2'-dihydroindole-3'-ylidene)amino}-2-methyl-6-quinazolin-4-(3H)-oneC: 67.85, H: 5.95, N: 17.98C: 67.88, H: 5.87, N: 18.10 scielo.br
C₁₇H₁₁N₄O₂Br6-Bromo-3-{(2'-oxo-1',2'-dihydroindole-3'-ylidene)amino}-2-methylquinazolin-4-(3H)-oneC: 53.28, H: 2.89, N: 14.62C: 53.47, H: 3.09, N: 14.23 scielo.br
C₂₅H₂₀BrN₅OS6-Bromo-3-{4-[5-(benzylamino)-1,3,4-thiadiazol-2-yl]phenyl}-2-methylquinazolin-4(3H)-oneC: 57.92, H: 3.89, N: 13.51C: 57.72, H: 3.92, N: 13.31 dergipark.org.tr
C₂₃H₂₂BrN₅OS6-Bromo-2-methyl-3-{4-[5-(propylamino)-1,3,4-thiadiazol-2-yl]phenyl}quinazolin-4(3H)-oneC: 55.65, H: 4.47, N: 14.11C: 55.29, H: 4.47, N: 13.77 dergipark.org.tr

Biological Activity and Mechanistic Studies of 5 Methylquinazolin 2 Amine Analogues

Enzyme Inhibition Studies

The therapeutic potential of 5-Methylquinazolin-2-amine analogues is largely attributed to their ability to inhibit specific enzymes, thereby disrupting pathological pathways. Research has focused on several classes of enzymes, including kinases, those involved in metabolic pathways, and other miscellaneous receptors and targets.

Quinazoline-based compounds have a well-established history as kinase inhibitors. nih.gov The quinazoline (B50416) scaffold is adept at fitting into the ATP-binding pocket of various kinases, leading to competitive inhibition.

Notably, a series of substituted 6-arylquinazolin-4-amines has been identified as potent and selective inhibitors of the CDC-like kinase (CLK) family, particularly CLK1 and CLK4. nih.govlookchem.com These kinases are crucial regulators of pre-mRNA splicing, a process often dysregulated in disease states. nih.gov Studies have shown that these quinazoline analogues act as ATP-competitive inhibitors, effectively blocking the kinase's phosphorylation activity. nih.govlookchem.com One potent analogue was found to be remarkably selective for CLK1, CLK4, and Dyrk1A when screened against a panel of over 400 kinases. nih.gov

The significance of the quinazoline core in kinase inhibition is further highlighted by its presence in clinically approved drugs like erlotinib, which targets the epidermal growth factor receptor (EGFR) tyrosine kinase for the treatment of non-small cell lung and pancreatic cancers. nih.gov The Clk enzyme family itself consists of four members (CLK1, 2, 3, and 4), with CLK1 and CLK4 being frequently overexpressed in a variety of human tumors. nih.gov While many potent CLK1 inhibitors are non-selective, some research has focused on optimizing selectivity against the highly homologous kinase Dyrk1A to avoid potential side effects. nih.gov

Compound ClassTarget Kinase(s)Mechanism of ActionSignificance
6-Arylquinazolin-4-aminesCLK1, CLK4, Dyrk1AATP-Competitive InhibitionPotent and selective inhibition; potential for controlling pre-mRNA splicing. nih.gov
General Quinazolines (e.g., Erlotinib)EGFR Tyrosine KinaseATP-Competitive InhibitionClinically approved for cancer therapy, demonstrating the scaffold's utility. nih.gov

Analogues of this compound also target enzymes critical to cellular metabolism and survival, making them attractive candidates for anticancer and antimicrobial therapies.

Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR): These two enzymes are central to the folate metabolic pathway, which is essential for the synthesis of nucleotides required for DNA replication. nih.gov Quinazoline-based folate analogues have been developed as potent inhibitors of both TS and DHFR. nih.govnih.gov For instance, the quinazoline antifolate 10-propargyl-5,8-dideaza-folic acid (CB 3717) was found to effectively inhibit mammalian thymidylate synthase. nih.gov Inhibition of these enzymes leads to a depletion of thymidylate, which in turn halts DNA synthesis and cell proliferation, a state often referred to as "thymineless death". nih.gov

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 is a serine protease that deactivates incretin (B1656795) hormones, which are responsible for stimulating insulin (B600854) secretion. nih.govresearchgate.net Consequently, DPP-4 inhibitors are a major class of therapeutics for type 2 diabetes. nih.govfrontiersin.org The quinazoline scaffold has been successfully incorporated into DPP-4 inhibitors. A notable example is Linagliptin (BI 1356), a highly potent and selective DPP-4 inhibitor that features a quinazoline moiety in its structure. nih.gov

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1): DprE1 is an essential enzyme for the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinogalactan (B145846) and lipoarabinomannan. sci-hub.stnih.gov This makes it a prime target for the development of new anti-tuberculosis drugs. sci-hub.st While a variety of chemical scaffolds have been shown to inhibit DprE1, research into related heterocyclic systems like quinolones has yielded promising results, suggesting the potential for quinazoline-based analogues in this therapeutic area. semanticscholar.orgscilit.com

Beyond kinases and metabolic enzymes, quinazoline derivatives have been found to interact with other biological targets. For example, compounds with a 1H-imidazo[4,5-c]quinolin-4-amine structure, which is related to the quinazoline core, have been identified as allosteric modulators of the A3 adenosine (B11128) receptor. sigmaaldrich.com These compounds can enhance the functional efficacy of A3AR agonists, demonstrating a more nuanced mechanism of action than direct inhibition. sigmaaldrich.com

In Vitro Biological Evaluation

The enzymatic inhibition properties of this compound analogues translate into significant cellular effects, which have been extensively evaluated in vitro against cancer cell lines and various microbial pathogens.

Derivatives of the quinazoline scaffold have demonstrated potent cytotoxic activity against a broad spectrum of human cancer cell lines. This activity is often linked to the inhibition of kinases or other enzymes crucial for cancer cell survival and proliferation.

A novel derivative of 5-methyl-5H-indolo[2,3-b]quinoline, BAPPN, showed significant cytotoxic effects against several cancer cell lines. nih.gov Its mechanism involves the upregulation of apoptotic proteins like caspase-3 and p53, and the downregulation of proteins involved in proliferation, such as VEGF, PCNA, and Ki67. nih.gov Pyrimidine (B1678525) derivatives, a core component of the quinazoline structure, have also shown efficacy against a range of cancer cell lines including A549 (lung), PC-3 (prostate), HCT-116 (colon), and MCF-7 (breast). ekb.eg

Compound/ClassCell LineCancer TypeIC₅₀ Value
BAPPN (5-methyl-5H-indolo[2,3-b]quinoline derivative) nih.govMCF-7Breast3.1 µg/mL
HepG2Liver3.3 µg/mL
A549Lung9.96 µg/mL
HCT-116Colon23 µg/mL
Indolyl-pyrimidine hybrids ekb.egMCF-7Breast5.1 µM
HepG2Liver5.02 µM
HCT-116Colon6.6 µM
PC-3ProstateN/A
Thiosemicarbazone derivative C4 nih.govHT-29Colon6.7 µM

The quinazoline ring system is a key feature in many compounds exhibiting potent antimicrobial properties. These derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as a variety of fungal strains.

For example, a series of 2-methylthio-benzo[g] nih.govnih.govnih.govtriazolo[1,5-a]quinazoline derivatives displayed significant antimicrobial activity against bacteria such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov The same series was also effective against fungal strains including Aspergillus fumigatus, Candida albicans, and Cryptococcus neoformans. nih.gov Similarly, 1,2,4-triazolo[1,5-a]quinazolinone derivatives have demonstrated inhibitory effects against Proteus mirabilis, E. coli, Aspergillus niger, and C. albicans. nih.gov Further research into 1,3,4-oxadiazole-fused and piperazine-fused quinazoline derivatives revealed potent activity against multidrug-resistant strains of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

Compound ClassTarget Organism(s)Activity TypeNotable Strains
2-Methylthio-benzo[g] nih.govnih.govnih.govtriazolo[1,5-a]quinazolines nih.govBacteriaAntibacterialS. aureus, E. coli, P. aeruginosa
FungiAntifungalC. albicans, A. fumigatus
1,2,4-Triazolo[1,5-a]quinazolinones nih.govBacteriaAntibacterialP. mirabilis, E. coli
FungiAntifungalA. niger, C. albicans
1,3,4-Oxadiazole/Piperazine-fused quinazolines researchgate.netBacteriaAntibacterialMethicillin-resistant S. aureus (MRSA)

Antiviral Activity

The quinazoline scaffold is a recurring motif in the development of antiviral agents. Analogues of this compound, particularly those within the broader 2-aminoquinazoline (B112073) class, have been investigated for their efficacy against various viral pathogens.

Notably, derivatives of 2-aminoquinazolin-4-(3H)-one have demonstrated potent inhibitory activity against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). In one study, the parent compound, 2-aminoquinazolin-4-(3H)-one 1, showed significant activity with a half-maximal inhibitory concentration (IC50) of 0.23 μM against SARS-CoV-2 without exhibiting cytotoxicity. researchgate.net Further chemical modifications, such as acetylation, led to derivatives with similarly potent inhibitory effects against the virus. researchgate.net For instance, acetylated derivatives exhibited IC50 values as low as 0.11 μM. researchgate.net In vivo studies in hACE2 transgenic mice confirmed the antiviral efficacy of these compounds, where oral administration improved survival rates and reduced viral loads in the lungs, comparable to the effects of molnupiravir. researchgate.net

Furthermore, research on other quinazoline derivatives has highlighted their potential against influenza viruses. One major component isolated from a traditional Chinese medicine, identified as 2-Methylquinazolin-4(3H)-one, exhibited excellent antiviral efficacy against the H1N1 influenza virus, with an IC50 of 23.8 μg/mL. nih.gov This compound was found to inhibit H1N1 replication and effectively alleviate virus-induced acute lung injury in mice. nih.gov The versatility of the quinazoline core is also evident from studies on 2,4-disubstituted quinazoline derivatives, which have been explored for anti-influenza activity. mdpi.com

Table 1: Antiviral Activity of Selected Quinazoline Analogues

Compound Class Virus Key Findings Reference
2-Aminoquinazolin-4(3H)-one Derivatives SARS-CoV-2 Potent inhibition with IC50 values as low as 0.11 μM. In vivo efficacy demonstrated in mice. researchgate.net
2-Methylquinazolin-4(3H)-one Influenza A (H1N1) IC50 of 23.8 μg/mL; inhibits viral replication and alleviates acute lung injury in vivo. nih.gov
Primary 2-Aminoquinazolinones General Have shown a variety of biological activities, including as antiviral agents. nih.gov

Anti-inflammatory Efficacy Studies

Quinazoline and quinazolinone derivatives have been extensively studied for their anti-inflammatory properties. These compounds often exert their effects by modulating key pathways and mediators involved in the inflammatory response.

One significant mechanism of action is the inhibition of pro-inflammatory cytokines and enzymes. A study on a 3-(arylideneamino)-phenylquinazoline-4(3H)-one derivative demonstrated significant anti-inflammatory activity in endotoxin-stimulated macrophages. nih.gov The compound was found to inhibit the expression of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). nih.gov This inhibition was linked to the suppression of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation. nih.gov

The anti-inflammatory potential of these derivatives has also been confirmed in various in vivo models. The aforementioned quinazolinone derivative significantly reduced paw edema in carrageenan and formalin-induced models, decreased inflammatory pain, and lowered vascular permeability. nih.gov Other research has identified various substituted quinazolinone derivatives with potent anti-inflammatory activity, in some cases comparable to standard drugs like diclofenac, indomethacin, and ibuprofen. mdpi.com For example, piperidinyl-substituted quinazolinones have been evaluated for the treatment of inflammatory diseases such as rheumatoid arthritis. mdpi.com

Table 2: Anti-inflammatory Mechanisms of Quinazoline Derivatives

Derivative Class Inhibited Mediators/Pathways Model System Reference
3-(Arylideneamino)-phenylquinazoline-4(3H)-one TNF-α, IL-1β, IL-6, iNOS, COX-2, NF-κB Stimulated Macrophages, Mice Models nih.gov
Piperidinyl-substituted quinazolinone General Inflammatory Mediators Pre-clinical models for rheumatoid arthritis mdpi.com
5-Chloro-2-substituted-triazoloquinazoline Nitric oxide (NO), TNF-α, Prostaglandin E2 (PGE2) LPS-stimulated macrophages mdpi.com

Antioxidant Activity Assessment

Several studies have focused on the antioxidant potential of quinazoline derivatives, assessing their ability to scavenge free radicals and mitigate oxidative stress. These properties are crucial for combating cellular damage implicated in numerous diseases.

The antioxidant capacity of these compounds is often evaluated using standard in vitro assays, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and nitric oxide (NO) radical scavenging assays. In one study, a series of Schiff bases derived from 3-amino-2-methylquinazolin-4(3H)-one were synthesized and screened for their antioxidant properties. orientjchem.org The results indicated that some of the synthesized compounds exhibited excellent scavenging capacity against both DPPH and NO radicals, with activity much higher than the standard antioxidant, ascorbic acid. orientjchem.org

The structural features of these molecules play a critical role in their antioxidant activity. Research into 2-substituted quinazolin-4(3H)-ones revealed that the presence of hydroxyl and/or methoxy (B1213986) groups on a 2-phenyl substituent is crucial for potent activity. nih.gov Specifically, derivatives with two hydroxyl groups in the ortho position on the phenyl ring not only showed strong antioxidant effects but also exhibited metal-chelating properties. nih.gov The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and CUPRAC (cupric reducing antioxidant capacity) assays were found to be particularly sensitive for evaluating these compounds. nih.gov

Table 3: Antioxidant Activity of Quinazoline Derivatives

Compound Derivative Assay Key Findings Reference
Schiff bases of 3-amino-2-methylquinazolin-4(3H)-one DPPH, Nitric Oxide Scavenging Showed excellent scavenging capacity, higher than ascorbic acid. orientjchem.org
2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one ABTS, CUPRAC, DPPH Defined as a potent antioxidant with promising metal-chelating properties. nih.gov
2-Phenoxy benzotriazoloquinazoline analogues Various Assays Demonstrated good antioxidant activities with the capability of scavenging free radicals. mdpi.com

Antitubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has necessitated the search for novel antitubercular agents. Quinazoline derivatives have emerged as a promising class of compounds in this therapeutic area.

Numerous studies have reported the synthesis and evaluation of quinazoline analogues against Mtb. A series of substituted 2,3-dihydroquinazolin-4(1H)-one analogues were evaluated for their in vitro activity against the drug-susceptible H37Rv strain and multi-drug resistant (MDR) strains of Mtb. mdpi.com The results showed promising activity, with minimum inhibitory concentration (MIC) values ranging from 2 to 128 µg/mL against the H37Rv strain. mdpi.com The most active compounds, featuring a di-substituted aryl moiety with electron-withdrawing halogens at the 2-position, displayed a MIC of 2 µg/mL. mdpi.com

The 2-aminoquinazoline scaffold has been specifically identified as a valuable starting point for anti-TB drug discovery. nih.gov A phenotypic whole-cell screen against Mtb identified a 2-aminoquinazolinone as an attractive hit compound, leading to further optimization and mechanistic studies. nih.gov Other research has also confirmed the antimycobacterial potential of this scaffold, with various derivatives exhibiting activity against M. tuberculosis and atypical mycobacterial strains. nih.gov For instance, 4-(S-Butylthio)quinazoline was found to be more active than the first-line drug isoniazid (B1672263) against certain atypical strains. nih.gov

Table 4: Antitubercular Activity of Quinazoline Analogues

Compound Class Mtb Strain(s) MIC Range / Key Finding Reference
2,3-Dihydroquinazolin-4(1H)-ones H37Rv (susceptible), MDR MICs from 2–128 µg/mL against H37Rv. mdpi.com
2-Aminoquinazolinones H37Rv Identified as an attractive novel scaffold for anti-TB agents. nih.gov
4-(Alkylthio)quinazolines M. tuberculosis, atypical strains 4-(S-Butylthio)quinazoline was more active than isoniazid against atypical strains. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity, thereby guiding the design of more potent and selective molecules. For this compound derivatives, SAR insights have been gathered from research into various biological activities.

For antimycobacterial activity , the 2-amino group on the quinazolinone scaffold is considered crucial for potency. nih.gov Removal of this primary amino group led to a significant loss of activity. nih.gov While secondary and tertiary 2-amino analogues retained some potency, the substitutions at other positions, such as the 6-position, were found to be critical. For example, a sulfoxide (B87167) substituent at the 6-position was more favorable for activity in secondary and tertiary amines than a sulfone substituent. nih.gov

In the context of EGFR kinase inhibition , which is relevant to anticancer activity, the quinazoline core serves as a favorable scaffold. mdpi.com SAR studies have revealed that substitutions at the 4-position of the quinazoline ring are critical for binding to the ATP pocket of the kinase. Small, lipophilic groups are often favored. mdpi.comnih.gov Furthermore, modifications at the 6- and 7-positions with groups capable of forming hydrogen bonds can enhance inhibitory activity. nih.gov

For antioxidant activity , SAR studies on 2-phenylquinazolin-4(3H)-ones have established that the presence of at least one hydroxyl group on the phenyl ring is required for activity. nih.gov The potency is further enhanced by the presence of a second hydroxyl group or a methoxy substituent, particularly when located at the ortho or para positions of the phenyl ring. nih.gov

Molecular Mechanism of Action Elucidation

Understanding the molecular mechanism of action is crucial for the rational development of therapeutic agents. For quinazoline derivatives, a variety of mechanisms have been proposed and investigated, reflecting their diverse biological effects.

In the realm of anti-inflammatory action, a primary mechanism involves the modulation of the NF-κB signaling pathway. Certain quinazolinone derivatives have been shown to inhibit the phosphorylation of IκB and the subsequent nuclear translocation of NF-κB p65. nih.gov This action prevents the transcription of a wide array of pro-inflammatory genes, including those for cytokines (TNF-α, IL-1β), and enzymes like iNOS and COX-2. nih.gov Some pyrazolo[1,5-a]quinazoline derivatives have been identified as inhibitors of mitogen-activated protein kinases (MAPKs) such as JNK, which are also key players in the inflammatory response. nih.gov

For antitubercular activity , the precise molecular targets are still under investigation for many quinazoline scaffolds. However, for a series of 2-aminoquinazolinones, resistance mutations in Mtb were mapped to the mmpL3 gene, which encodes a mycolic acid transporter essential for the formation of the mycobacterial cell wall. nih.gov This suggests that these compounds may exert their effect by disrupting the MmpL3 transporter system. nih.gov

The antiviral mechanism of some quinazolinone-based molecules has been linked to the inhibition of viral enzymes. For instance, against SARS-CoV-2, some derivatives are designed as inhibitors of deubiquitinating enzymes like the papain-like protease (PLpro), which is essential for viral replication. nih.gov

Pharmacophore Modeling for Biological Activity

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to bind to a specific biological target and exert its activity. dovepress.com This approach is widely applied to design and screen for new, potent ligands.

This methodology has been successfully applied to various classes of quinazoline derivatives to understand their SAR and guide the design of novel inhibitors. For example, pharmacophore and 3D-QSAR models were developed for 6-arylquinazolin-4-amines that act as inhibitors of protein kinases like Cdc2-like kinase 4 (Clk4) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A). nih.gov The generated models, which typically include features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, showed high predictive power and were consistent with molecular docking studies. nih.gov

Similarly, pharmacophore modeling has been used to investigate pyrazolylaminoquinazoline derivatives as highly potent inhibitors of fibroblast growth factor receptor 2 (FGFR2). researchgate.net The best pharmacophore hypotheses consisted of five features, including hydrogen bond acceptors/donors and aromatic rings. These models provided a rational framework for the interactions observed in the FGFR2 binding site and can be used to design new inhibitors with improved potency. researchgate.net The application of pharmacophore mapping has also helped predict potential targets for novel anti-inflammatory pyrazolo[1,5-a]quinazolines, identifying MAPKs as likely candidates. nih.gov

Computational Chemistry and in Silico Research of 5 Methylquinazolin 2 Amine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a fundamental computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ukaazpublications.com In drug discovery, this technique is routinely used to understand how a ligand, such as a 5-methylquinazolin-2-amine derivative, might interact with the binding site of a target protein. ukaazpublications.comgoogle.com

Molecular docking simulations are crucial for predicting the binding conformation and estimating the binding affinity of a ligand within a protein's active site. ukaazpublications.com The binding affinity is often expressed as a docking score, typically in kcal/mol, where a more negative value indicates a stronger, more favorable interaction. researchgate.net For the broader class of quinazoline (B50416) and quinazolinone scaffolds, docking studies have been performed against a wide range of therapeutic targets. These studies reveal binding energies that signify the potential for potent inhibitory activity. For instance, various quinazolinone derivatives have shown favorable binding energies when docked against targets like the main protease of COVID-19 and epidermal growth factor receptor (EGFR). ekb.egijcce.ac.ir The "lock-and-key" and "induced fit" models are two primary concepts that describe these interactions, where the ligand and protein may exhibit geometric and energetic complementarity. ukaazpublications.com

Table 1: Example Docking Scores of Quinazoline Derivatives Against Various Protein Targets

Target Protein Ligand Class Binding Affinity (kcal/mol)
COVID-19 Main Protease (Mpro) Quinazolin-2,4-dione analogues -7.9 to -9.6
EGFR Tyrosine Kinase 4-Anilinoquinazolines -6.39
VEGFR-2 4-Anilinoquinazolines -8.24
GABA Aminotransferase (GABAAT) Quinazolinonyl analogues -9.5

Note: This data is representative of the quinazoline scaffold to illustrate the application of molecular docking.

A critical output of molecular docking is the identification of specific amino acid residues within the target's binding pocket that are essential for the ligand's interaction and stability. nih.govresearchgate.netnih.gov These interactions commonly include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. ukaazpublications.comnih.gov For example, studies on quinazolinone derivatives targeting matrix metalloproteinase-13 (MMP-13) identified residues such as Ala238, Thr245, and Met253 as important for interaction. nih.gov Similarly, docking of other quinazoline analogues has revealed key hydrogen bonding interactions with residues like Gln413 and electrostatic interactions with His141 and Lys241 in their respective targets. nih.govnih.gov Understanding these specific contacts is vital for structure-activity relationship (SAR) studies and for designing new derivatives with improved potency and selectivity. ijcce.ac.ir

Table 2: Key Amino Acid Interactions for Quinazoline Scaffolds in Various Targets

Target Protein Key Interacting Residues Type of Interaction
MMP-13 Ala238, Thr245, Thr247, Met253 Hydrogen Bonding, Electrostatic
Phosphodiesterase 7 (PDE7A) Gln413, Phe384, Phe416 Hydrogen Bonding, π-π Stacking
Unspecified Kinase Asp239, His141, Lys241, Tyr57 Hydrogen Bonding, Electrostatic, π-π Stacking
Topoisomerase II Not specified Hydrogen Bonds, Hydrophobic Interactions

Note: This data is based on studies of various quinazoline derivatives.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov MD simulations are used to assess the stability of the docked conformation and analyze the conformational changes that may occur upon ligand binding. researchgate.netresearchgate.net Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

The RMSD of the protein backbone and the ligand is monitored to determine if the complex reaches a stable equilibrium. mdpi.com For quinazoline derivatives, stable RMSD values, typically within a range of 1-3 Å, suggest that the ligand remains securely bound in the active site throughout the simulation. nih.gov The RMSF is calculated for individual amino acid residues to identify regions of flexibility within the protein. nih.govresearchgate.net High fluctuations in residues within the binding pocket can indicate dynamic adaptations to the ligand, while low fluctuations suggest stable interactions. mdpi.com These simulations validate the binding modes predicted by docking and provide deeper insights into the dynamic nature of the interaction. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. mdpi.comresearchgate.net For compounds like this compound, DFT calculations can provide valuable information on various molecular properties without the need for experimental synthesis. nih.govnih.gov

DFT is used to optimize the molecular geometry and calculate electronic descriptors that govern the molecule's reactivity. nih.gov Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of chemical stability. nih.gov Other calculated properties include chemical potential (µ), hardness (η), and the electrophilicity index (ω), which help in understanding the molecule's tendency to donate or accept electrons in a chemical reaction. mdpi.comresearchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify sites susceptible to electrophilic or nucleophilic attack. nih.gov

Table 3: Key Parameters from DFT Calculations and Their Significance

DFT Parameter Description Significance
HOMO-LUMO Energy Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals. Indicates chemical reactivity and stability; a larger gap implies higher stability. nih.gov
Chemical Hardness (η) A measure of resistance to change in electron distribution. Relates to the stability of the molecule. mdpi.com
Electrophilicity Index (ω) Measures the propensity of a species to accept electrons. Predicts how the molecule will behave in a reaction. mdpi.com
Molecular Electrostatic Potential (MEP) A 3D map of the electronic charge distribution around a molecule. Identifies positive (nucleophilic attack) and negative (electrophilic attack) regions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.orgfiveable.me These models are developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov For quinazoline derivatives, various QSAR models have been successfully developed to predict their activity as inhibitors of targets like tyrosine kinases and as anticonvulsant agents. nih.govnih.gov

The development of a QSAR model involves calculating a set of molecular descriptors (physicochemical, electronic, or structural properties) and then using statistical methods like Multiple Linear Regression (MLR) to build a predictive equation. wikipedia.orgnih.gov The statistical quality and predictive power of a QSAR model are rigorously evaluated using parameters such as the squared correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the predictive R² for an external test set (pred_r²). nih.govnih.gov Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have also been applied to quinazolinones, providing 3D contour maps that visualize how different structural fields (e.g., steric, electrostatic) influence biological activity. nih.gov

Table 4: Examples of QSAR Models for Quinazoline Derivatives

Model Type Predicted Activity Statistical Validation Parameters
Multiple Linear Regression (MLR) Tyrosine kinase (erbB-2) inhibition r² = 0.956, q² = 0.915, pred_r² = 0.617
Genetic Function Algorithm (GFA) Anticonvulsant activity R² = 0.934, Q² = 0.869, R²pred = 0.72
CoMFA / CoMSIA (3D-QSAR) MMP-13 inhibition q² = 0.646 - 0.704, r² = 0.992

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling for Preclinical Assessment

Before a compound can be considered a viable drug candidate, it must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. eurekaselect.com In silico ADME profiling uses computational models to predict these pharmacokinetic properties early in the drug discovery process, reducing the risk of late-stage failures. researchgate.netmspsss.org.uaresearchgate.net For compounds like this compound, these predictions help assess their "drug-likeness."

A common starting point for ADME assessment is Lipinski's Rule of Five, which outlines physicochemical properties that are often associated with good oral bioavailability in humans. semanticscholar.org These rules consider molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. semanticscholar.org Other important parameters predicted by in silico tools include aqueous solubility, Caco-2 cell permeability (an indicator of intestinal absorption), plasma protein binding, and blood-brain barrier (BBB) penetration. researchgate.netnih.gov Predicting these properties helps to prioritize compounds that are more likely to reach their target in the body and exert a therapeutic effect. nih.govmspsss.org.ua

Table 5: Common In Silico ADME Parameters and Their Significance

ADME Parameter Description Significance in Preclinical Assessment
Lipinski's Rule of Five A set of rules based on MW, logP, H-bond donors, and H-bond acceptors. Predicts potential oral bioavailability and "drug-likeness". semanticscholar.org
Topological Polar Surface Area (TPSA) The surface sum over all polar atoms in a molecule. Correlates with drug transport properties, including intestinal absorption and BBB penetration. nih.gov
Aqueous Solubility (logS) The predicted solubility of the compound in water. Poor solubility can hinder absorption and formulation.
Caco-2 Permeability Predicts the rate of drug transport across the intestinal epithelial cell barrier. An indicator of human intestinal absorption. researchgate.net
Blood-Brain Barrier (BBB) Penetration Predicts whether a compound can cross the BBB to act on the central nervous system. Essential for CNS drugs; undesirable for peripherally acting drugs. nih.gov

Emerging Research Areas and Future Perspectives for 5 Methylquinazolin 2 Amine

Development of Multi-Target Directed Ligands based on the Quinazoline (B50416) Scaffold

The complexity of multifactorial diseases such as cancer and Alzheimer's disease has highlighted the limitations of the traditional "one-target, one-molecule" approach. nih.gov This has led to a growing interest in multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. nih.govnih.gov The quinazoline scaffold has proven to be an excellent framework for designing such MTDLs due to its versatile chemical nature, which allows for the incorporation of various functional groups to modulate activity across different targets. mdpi.com

Quinazoline derivatives have been successfully developed as inhibitors of multiple receptor tyrosine kinases (RTKs), such as EGFR and VEGFR, which are crucial in cancer progression. nih.gov By targeting multiple pathways, these agents can potentially overcome drug resistance and offer improved therapeutic outcomes. nih.gov In the context of Alzheimer's disease, quinazoline-based compounds are being explored for their ability to inhibit cholinesterases, β-amyloid aggregation, and oxidative stress, addressing several pathological aspects of the disease with a single compound. mdpi.com

The strategic design of MTDLs based on the 5-Methylquinazolin-2-amine scaffold involves integrating pharmacophores known to interact with different targets. This approach aims to create synergistic effects and a more potent therapeutic response.

Table 1: Examples of Quinazoline-Based Multi-Target Directed Ligands

Compound Class Targeted Diseases Key Molecular Targets Reference
Quinazoline-based RTK inhibitors Cancer EGFR, VEGFR-2, PDGFR-β nih.gov
Quinazoline-based anti-AD agents Alzheimer's Disease Cholinesterases, β-amyloid aggregation mdpi.com

Novel Applications in Neglected Tropical Diseases and Emerging Pathogens

Neglected tropical diseases (NTDs) affect billions of people worldwide, yet research and development for new treatments remain insufficient. nih.govnih.gov The quinazoline scaffold has emerged as a promising starting point for the development of novel therapeutics against these diseases. mdpi.cominfontd.org Derivatives of quinazoline have demonstrated a wide range of antimicrobial activities, including antibacterial, antifungal, and antiviral properties. mdpi.comnih.govmdpi.com

Research has shown that certain quinazoline derivatives are effective against various bacterial strains, including those that have developed resistance to existing antibiotics. nih.govnih.gov Furthermore, their potential as antitubercular and antimalarial agents is also under investigation. mdpi.com The broad-spectrum activity of the quinazoline core makes this compound a valuable candidate for further exploration in the context of NTDs and newly emerging infectious diseases.

The development of new drugs for NTDs is a global health priority. accesstomedicinefoundation.org The adaptability of the quinazoline structure allows for the synthesis of large libraries of compounds that can be screened against a variety of pathogens, accelerating the discovery of new lead compounds.

Table 2: Antimicrobial Activities of Quinazoline Derivatives

Pathogen Type Examples of Targeted Pathogens Therapeutic Area Reference
Bacteria Staphylococcus aureus, Escherichia coli Antibacterial mdpi.com
Fungi Candida albicans, Aspergillus niger Antifungal mdpi.com
Mycobacteria Mycobacterium tuberculosis Antitubercular mdpi.com
Viruses Hepatitis C Virus (HCV) Antiviral mdpi.com

Exploration of Prodrug Strategies for Enhanced Therapeutic Profiles

A significant challenge in drug development is optimizing the pharmacokinetic properties of a promising compound to ensure it reaches its target in the body effectively. Prodrug strategies involve chemically modifying a drug to improve its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.comresearchgate.net The resulting prodrug is inactive and is converted to the active drug in the body through enzymatic or chemical reactions.

For amine-containing compounds like this compound, the primary amino group is a common site for modification. nih.gov One of the main challenges for amino drugs is their tendency to be ionized at physiological pH, which can limit their ability to cross cell membranes. nih.gov Prodrug approaches can temporarily mask this group, enhancing membrane permeability. Common strategies include the formation of amides, carbamates, or Schiff bases, which can be designed to be cleaved by specific enzymes or under certain physiological conditions to release the active drug. nih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Design for Quinazoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) models, often developed using ML algorithms, can predict the therapeutic potential of new quinazoline analogues based on their chemical structures. nih.govnih.gov These models help researchers prioritize which compounds to synthesize and test, saving time and resources. nih.gov Furthermore, generative AI models can design entirely new quinazoline-based molecules that are optimized for specific biological targets. nih.gov

The application of AI and ML to the study of this compound and its derivatives can uncover novel structure-activity relationships and guide the design of next-generation therapeutics with enhanced efficacy and specificity.

Synthetic Biology Approaches for Biosynthesis of Quinazoline-Related Compounds

Quinazolines are a class of alkaloids, many of which are found in nature. rsc.org The biosynthesis of these complex molecules in their natural hosts often involves intricate enzymatic pathways. frontiersin.org Synthetic biology offers a powerful approach to harness and re-engineer these pathways in microbial hosts like yeast or bacteria for the sustainable and scalable production of quinazoline-related compounds. frontiersin.org

This approach involves identifying the genes responsible for the biosynthesis of the quinazoline scaffold and then transferring them into a production host. frontiersin.org The host's metabolism can be further engineered to increase the yield of the desired compound. This method provides an alternative to traditional chemical synthesis, which can be complex and environmentally demanding. researchgate.net

While the direct biosynthesis of this compound may not yet be established, the principles of synthetic biology can be applied to produce a variety of quinazoline precursors and related natural products. This opens up new avenues for the discovery and production of novel quinazoline-based therapeutics.

Q & A

Basic: What are the most reliable synthetic routes for preparing 5-Methylquinazolin-2-amine derivatives?

Answer:
The synthesis of quinazolin-2-amine derivatives typically involves nucleophilic substitution or cyclization reactions. For example:

  • Nucleophilic substitution: Reacting substituted benzyl halides (e.g., 5-chloro-2-methoxybenzyl chloride) with tetrazole derivatives in polar aprotic solvents (e.g., DMF, THF) under reflux, using bases like NaH or K₂CO₃ to facilitate the reaction .
  • Cyclization: Forming the quinazoline core via condensation of anthranilic acid derivatives with nitriles or amidines under acidic/basic conditions. Optimized protocols may use microwave-assisted heating to reduce reaction times .
  • Chlorination methods: Thionyl chloride (SOCl₂) under reflux can introduce chlorine substituents, which are later functionalized to amines via reduction or substitution .

Basic: What spectroscopic and computational tools are recommended for characterizing this compound?

Answer:
Key characterization methods include:

  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and hydrogen bonding patterns.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography to resolve ambiguities in regiochemistry, especially for isomers with similar NMR profiles .
  • Computational tools: Density Functional Theory (DFT) to predict electronic properties and compare with experimental data (e.g., IR spectra) .

Advanced: How can researchers optimize reaction yields for quinazolin-2-amine derivatives under varying conditions?

Answer:
Yield optimization requires systematic parameter testing:

  • Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while THF may improve regioselectivity .
  • Catalysts: Use phase-transfer catalysts (e.g., TBAB) to accelerate two-phase reactions.
  • Temperature control: Microwave-assisted synthesis reduces side reactions (e.g., decomposition) and improves yields by 15–20% compared to conventional heating .
  • Workup protocols: Purification via column chromatography with gradient elution (hexane/ethyl acetate) resolves closely related byproducts .

Advanced: What strategies resolve contradictions in reported biological activity data for quinazolin-2-amine analogs?

Answer:
Contradictions often arise from structural nuances or assay variability. Mitigation strategies include:

  • Structural revalidation: Re-examining regiochemistry using X-ray crystallography to confirm substituent positions (e.g., distinguishing 5-methyl vs. 6-methyl isomers) .
  • Assay standardization: Re-testing compounds under uniform conditions (e.g., cell lines, incubation times). For example, fluorinated analogs may show enhanced lipophilicity and false-positive cytotoxicity in certain assays .
  • Meta-analysis: Cross-referencing bioactivity data with electronic effects (Hammett constants) to identify trends in substituent-driven activity .

Advanced: How to design quinazolin-2-amine derivatives with enhanced target selectivity in kinase inhibition?

Answer:
Rational design involves:

  • Substituent engineering: Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the 4-position of the quinazoline ring to improve binding to ATP pockets in kinases .
  • Bioisosteric replacement: Replacing the methyl group with a pyridinylmethyl moiety (as in 6-methyl-4-phenyl-N-(pyridin-2-ylmethyl)quinazolin-2-amine) enhances π-π stacking with hydrophobic kinase domains .
  • Docking studies: Pre-screening analogs using molecular docking (e.g., AutoDock Vina) to prioritize compounds with predicted high binding affinity .

Basic: What are the primary applications of quinazolin-2-amine derivatives in medicinal chemistry?

Answer:
These compounds are explored for:

  • Kinase inhibition: Targeting EGFR or VEGFR2 for anticancer therapy .
  • Antimicrobial activity: Modulating bacterial membrane permeability via thiazole or oxadiazole hybrid structures .
  • Central nervous system (CNS) agents: Fluorinated derivatives show potential in crossing the blood-brain barrier for neurodegenerative disease research .

Advanced: What are the key challenges in scaling up quinazolin-2-amine synthesis for preclinical studies?

Answer:
Critical challenges include:

  • Regiochemical purity: Minimizing isomer formation during cyclization via precise stoichiometric control and reaction monitoring (TLC/HPLC) .
  • Cost-effective reagents: Replacing expensive catalysts (e.g., Pd-based) with greener alternatives (e.g., FeCl₃) for large-scale amination .
  • Solvent recovery: Implementing distillation or membrane filtration to recycle DMF or THF, reducing environmental impact .

Basic: How do substituent positions on the quinazoline ring influence physicochemical properties?

Answer:

  • Electron-donating groups (e.g., methyl): Increase lipophilicity (logP) and bioavailability but may reduce solubility .
  • Halogens (e.g., Cl, F): Enhance metabolic stability and binding affinity through hydrophobic and electronic effects .
  • Amino groups at C2: Facilitate hydrogen bonding with biological targets, critical for kinase inhibition .

Advanced: What in silico methods predict the ADMET profiles of quinazolin-2-amine derivatives?

Answer:

  • SwissADME: Predicts solubility, permeability, and CYP450 interactions based on topological polar surface area (TPSA) and logP .
  • ProTox-II: Estimates toxicity endpoints (e.g., hepatotoxicity) using structural alerts and machine learning .
  • Molecular dynamics simulations: Assess binding stability in target proteins over nanosecond timescales .

Advanced: How to address discrepancies in cytotoxicity data between in vitro and in vivo models for quinazolin-2-amine analogs?

Answer:
Discrepancies may arise from metabolic differences or off-target effects. Solutions include:

  • Metabolite profiling: LC-MS/MS to identify active/inactive metabolites in plasma .
  • Dose recalibration: Adjusting in vivo doses based on pharmacokinetic parameters (e.g., clearance, volume of distribution) .
  • Tissue-specific delivery: Using nanoparticle encapsulation to improve tumor targeting and reduce systemic toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.